

Application of 2-Methylphenanthrene Ratios in Petroleum Exploration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylphenanthrene

Cat. No.: B047528

[Get Quote](#)

Application Notes and Protocols for Researchers and Scientists

These notes provide a comprehensive overview of the application of **2-methylphenanthrene** ratios as a powerful geochemical tool in petroleum exploration. The distribution of methylphenanthrene isomers is intricately linked to the thermal maturity of source rocks and petroleum, making these ratios reliable indicators for assessing the generation history of hydrocarbons.

Introduction

Phenanthrene and its methylated homologues are common aromatic hydrocarbons found in crude oils and source rock extracts.^{[1][2]} During the process of thermal maturation, the distribution of methylphenanthrene (MP) isomers undergoes systematic changes.^{[3][4]} Specifically, the thermally less stable α -isomers (1-methylphenanthrene and 9-methylphenanthrene) are converted to the more stable β -isomers (**2-methylphenanthrene** and 3-methylphenanthrene).^[5] This predictable isomerization process forms the basis of several maturity parameters used in petroleum geochemistry.^[5]

The Methylphenanthrene Index (MPI-1), first proposed by Radke et al. (1982), and its modifications are widely used to estimate the maturity of source rocks and oils, often correlated with vitrinite reflectance (%Ro), a standard measure of thermal maturity.^{[3][4][6][7]} These indices are particularly useful in the oil window, corresponding to a vitrinite reflectance range of approximately 0.65% to 1.35%.^{[5][6]}

Key Applications

- Thermal Maturity Assessment: The primary application of methylphenanthrene ratios is to determine the thermal maturity of source rocks and crude oils. This is crucial for identifying whether a source rock has entered the oil or gas generation window.
- Oil-Source Correlation: By comparing the maturity parameters of a crude oil with those of potential source rocks, geochemists can establish genetic relationships and delineate petroleum systems.
- Mapping Maturity Trends: In basin analysis, mapping the spatial variation of methylphenanthrene-based maturity parameters can help identify mature fairways for hydrocarbon exploration.
- Calibration with other Maturity Proxies: Methylphenanthrene indices are often used in conjunction with other maturity parameters, such as vitrinite reflectance (Ro), Tmax from Rock-Eval pyrolysis, and biomarker ratios, to provide a more robust assessment of thermal history.^[8]

Methylphenanthrene-Based Maturity Parameters

Several indices based on the relative abundance of phenanthrene and its methyl isomers have been developed. The most common ones are summarized in the table below.

Parameter	Formula	Correlation with Vitrinite Reflectance (%Ro)	
		Vitrinite Reflectance (%Ro)	Reference
Methylphenanthrene Index 1 (MPI-1)	$\frac{1.5 * (2\text{-MP} + 3\text{-MP})}{(P + 1\text{-MP} + 9\text{-MP})}$	$\%Ro = 0.60 * MPI-1 + 0.40$ (for Ro < 1.35%)	Radke and Welte (1983)[5]
Methylphenanthrene Index 2 (MPI-2)	$\frac{3 * (2\text{-MP})}{(P + 1\text{-MP} + 9\text{-MP})}$	Not as commonly used as MPI-1.	Radke et al. (1982)
Methylphenanthrene Ratio (MPR)	$\frac{2\text{-MP}}{1\text{-MP}}$	Increases with increasing maturity.[5][9]	Radke et al. (1986)[9]
Methylphenanthrene Distribution Fraction (MPDF)	$\frac{(2\text{-MP} + 3\text{-MP})}{(1\text{-MP} + 2\text{-MP} + 3\text{-MP} + 9\text{-MP})}$	Shows a positive correlation with Ro.[3][4]	-

Note: The correlation equations can vary depending on the specific basin and kerogen type. Calibration with vitrinite reflectance data is recommended for new exploration areas.

With increasing maturity, the concentrations of the more stable 2-MP and 3-MP isomers increase, while the less stable 1-MP and 9-MP isomers decrease.[3][4] This shift is the fundamental principle behind the utility of these indices.

Experimental Protocol: Analysis of Methylphenanthrenes by GC-MS

This protocol outlines the general steps for the quantitative analysis of methylphenanthrene isomers in crude oil or source rock extracts.

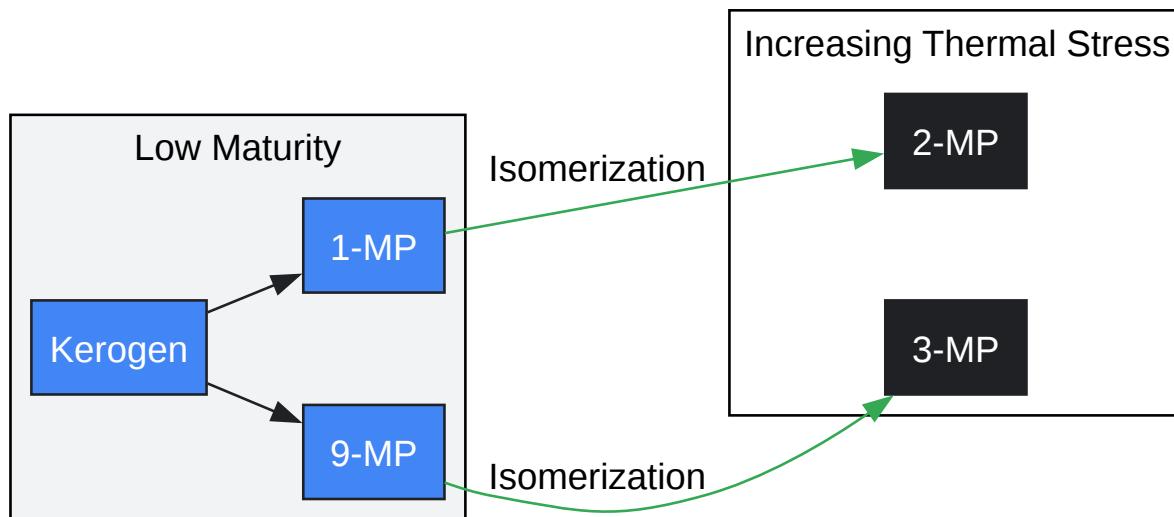
4.1. Sample Preparation and Fractionation

- Extraction (for Source Rocks):
 - Pulverize the source rock sample to a fine powder (e.g., 100 mesh).

- Perform Soxhlet extraction on the powdered rock using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v) for 72 hours to obtain the bitumen extract.
- Remove elemental sulfur from the extract by passing it through activated copper filings.
- Fractionation (for Bitumen Extracts and Crude Oils):
 - Prepare a chromatography column packed with activated silica gel and alumina.
 - Dissolve a known amount of the bitumen extract or crude oil in a minimal amount of n-hexane.
 - Apply the sample to the top of the column.
 - Elute the saturated hydrocarbon fraction with n-hexane.
 - Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM (e.g., 70:30 v/v).[10]
 - Collect the aromatic fraction for GC-MS analysis.

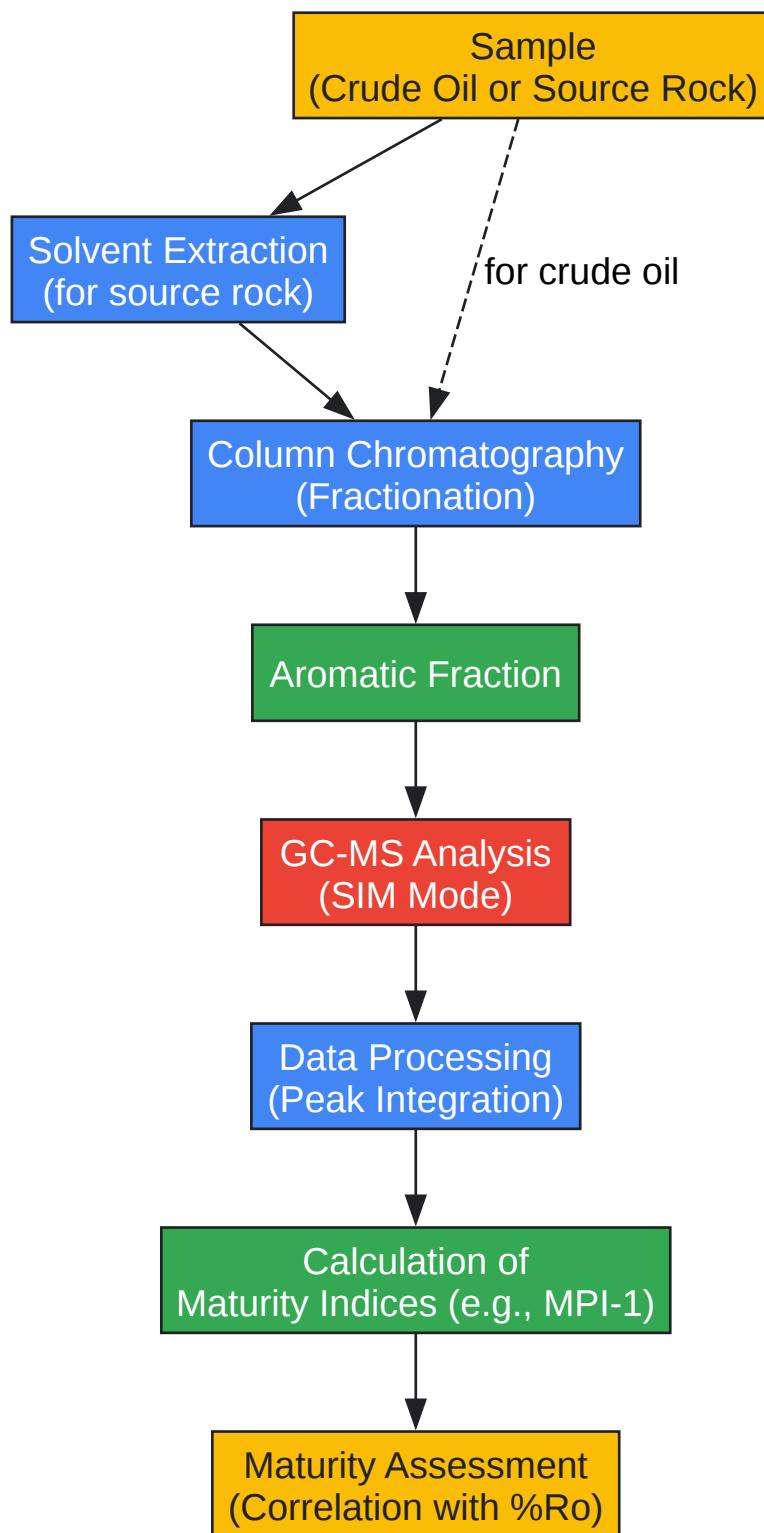
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation:
 - A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.[2]
 - Use a fused silica capillary column suitable for separating aromatic hydrocarbons, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 μ m film thickness).[11]
- GC Conditions (Example):
 - Injector: Splitless mode.
 - Injector Temperature: 300 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).


- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp to 200 °C at 5 °C/min.
 - Ramp to 310 °C at 6 °C/min.
 - Hold at 310 °C for 15 minutes.[2]
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[2]
 - Source Temperature: 230 °C.[2]
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan mode for qualitative identification.[12]
 - Ions to Monitor:
 - m/z 178: Phenanthrene (P)
 - m/z 192: Methylphenanthrenes (MP)
 - m/z 206: Dimethylphenanthrenes (DMP)

4.3. Data Analysis and Quantification

- Peak Identification: Identify the phenanthrene and methylphenanthrene isomer peaks in the chromatogram based on their retention times and mass spectra, by comparison with authentic standards. The typical elution order on a non-polar column is: 3-MP, 2-MP, 9-MP, and 1-MP.
- Quantification:
 - Integrate the peak areas of phenanthrene and each methylphenanthrene isomer from the respective extracted ion chromatograms (m/z 178 and m/z 192).


- Calculate the concentrations or relative abundances of each compound.
- Use the integrated peak areas to calculate the desired methylphenanthrene maturity indices using the formulas provided in the table above.

Visualizations

[Click to download full resolution via product page](#)

Caption: Isomerization of methylphenanthrenes with increasing thermal maturity.

[Click to download full resolution via product page](#)

Caption: General workflow for methylphenanthrene analysis in petroleum exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel maturity parameters for mature to over-mature source rocks and oils based on the distribution of phenanthrene series compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vurup.sk [vurup.sk]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The Methylphenanthrene Index (MPI) : a maturity parameter based on aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. tdi-bi.com [tdi-bi.com]
- 12. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- To cite this document: BenchChem. [Application of 2-Methylphenanthrene Ratios in Petroleum Exploration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047528#application-of-2-methylphenanthrene-ratios-in-petroleum-exploration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com